Cas no 2229386-32-5 (4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole)

4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole structure
2229386-32-5 structure
商品名:4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
CAS番号:2229386-32-5
MF:C7H8BrNO
メガワット:202.04852104187
CID:5842419
PubChem ID:165651804

4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole 化学的及び物理的性質

名前と識別子

    • 4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
    • 2229386-32-5
    • EN300-1910406
    • インチ: 1S/C7H8BrNO/c1-5(3-8)7-4-9-10-6(7)2/h4H,1,3H2,2H3
    • InChIKey: PNLBETPCDWZUCV-UHFFFAOYSA-N
    • ほほえんだ: BrCC(=C)C1C=NOC=1C

計算された属性

  • せいみつぶんしりょう: 200.97893g/mol
  • どういたいしつりょう: 200.97893g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 26Ų

4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1910406-10.0g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
10g
$5590.0 2023-06-02
Enamine
EN300-1910406-0.25g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
0.25g
$1196.0 2023-09-17
Enamine
EN300-1910406-5.0g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
5g
$3770.0 2023-06-02
Enamine
EN300-1910406-1g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
1g
$1299.0 2023-09-17
Enamine
EN300-1910406-2.5g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
2.5g
$2548.0 2023-09-17
Enamine
EN300-1910406-0.1g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
0.1g
$1144.0 2023-09-17
Enamine
EN300-1910406-0.5g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
0.5g
$1247.0 2023-09-17
Enamine
EN300-1910406-5g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
5g
$3770.0 2023-09-17
Enamine
EN300-1910406-0.05g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
0.05g
$1091.0 2023-09-17
Enamine
EN300-1910406-1.0g
4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole
2229386-32-5
1g
$1299.0 2023-06-02

4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole 関連文献

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4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazoleに関する追加情報

4-(3-Bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole: A Comprehensive Overview

The compound with CAS No 2229386-32-5, known as 4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of oxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The presence of a brominated propenyl group at the 4-position and a methyl group at the 5-position introduces unique electronic and structural properties to this molecule.

Oxazoles are well-known for their stability and versatility in various chemical reactions. The substitution pattern in 4-(3-bromoprop-1-en-2-yl)-5-methyl-1,2-oxazole plays a crucial role in determining its reactivity and potential applications. The bromine atom in the propenyl group acts as an excellent leaving group, making this compound highly suitable for nucleophilic substitution reactions. Additionally, the double bond within the propenyl group can participate in conjugation, further enhancing the molecule's electronic characteristics.

Recent studies have highlighted the potential of 4-(3-bromopropenyl)-substituted oxazoles in drug discovery and materials synthesis. For instance, researchers have explored the use of this compound as a building block for constructing bioactive molecules with anti-inflammatory and anticancer properties. The methyl group at the 5-position contributes to the molecule's lipophilicity, which is a desirable trait for improving drug bioavailability.

The synthesis of 4-(3-bromopropenyl)-5-methyl oxazole involves a multi-step process that typically begins with the preparation of an appropriate oxazole precursor. One common approach is the cyclization of an amino aldehyde or ketone derivative under acidic conditions to form the oxazole ring. Subsequent alkylation or substitution reactions are then employed to introduce the brominated propenyl group at the 4-position.

In terms of applications, 4-(3-bromopropenyl)-5-methyl oxazole has shown promise in organic electronics due to its ability to form stable charge transfer complexes with other molecules. This property makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs). Furthermore, its reactivity towards nucleophiles has led to its use in click chemistry reactions, enabling the rapid assembly of complex molecular architectures.

From an environmental perspective, researchers have investigated the biodegradability and toxicity of 4-(3-bromopropenyl)-5-methyl oxazole to assess its safety for industrial applications. Initial findings suggest that this compound exhibits low toxicity towards aquatic organisms, making it a viable option for use in eco-friendly chemical processes.

In conclusion, 4-(3-bromopropenyl)-5-methyl oxazole (CAS No 2229386-32-5) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and organic electronics. Its unique chemical structure and reactivity continue to drive innovative research across multiple disciplines.

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